molecular formula C9H12N6O4 B15139672 5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B15139672
M. Wt: 268.23 g/mol
InChI Key: QLBHLFDZMJYBOX-UOWFLXDJSA-N
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Description

5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a triazolopyrimidine ring fused with a ribose sugar moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable amino derivative with a triazolopyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is unique due to its triazolopyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N6O4/c10-9-11-7-6(8(18)12-9)13-14-15(7)5-1-3(17)4(2-16)19-5/h3-5,16-17H,1-2H2,(H3,10,11,12,18)/t3-,4-,5-/m1/s1

InChI Key

QLBHLFDZMJYBOX-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O

Origin of Product

United States

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